Platycodin D3
Description
Platycodin D3 (PD3) is a triterpenoid saponin derived from the roots of Platycodon grandiflorum, a traditional medicinal herb widely used in East Asia for treating respiratory ailments and inflammatory conditions . As part of the platycoside family, PD3 features an oleanane-type backbone modified with sugar side-chains, which critically influence its bioactivity and pharmacological properties . PD3 is recognized as a direct precursor to platycodin D (PD), the most abundant and bioactive saponin in Platycodon grandiflorum, through enzymatic hydrolysis of its terminal glucose residue via β-glucosidase . Its chemical structure includes a 3β-hydroxyolean-12-en-28-oic acid core with specific glycosylation patterns, distinguishing it from other platycosides .
Properties
IUPAC Name |
[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKCYIRZWRRXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H102O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317737 | |
| Record name | Platycodin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-03-1 | |
| Record name | Platycodin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platycodin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethanol-Water Extraction Systems
Traditional extraction relies on polar solvents to solubilize saponins from Platycodon grandiflorum roots. A 2023 study optimized ethanol-water mixtures for saponin extraction, identifying 0% ethanol (pure water) at 50°C for 11 hours as optimal for maximizing Platycodin D yield. While this protocol targeted Platycodin D, parallel approaches for Platycodin D3 likely involve similar parameters, given the structural similarities between the two compounds. Crude extracts typically contain 0.08–0.12 mM this compound, representing ~15.4% of total platycosides. Post-extraction, filtration and vacuum concentration yield a saponin-rich residue, which is further purified via chromatographic methods.
Challenges in Natural Abundance
This compound constitutes a minor fraction of the root’s saponin profile, necessitating large quantities of raw material for viable yields. For instance, 1 kg of dried Platycodon grandiflorum root yields approximately 2.5–3.0 g of crude saponins, of which only 0.3–0.5 g is this compound. This low efficiency has driven research into enzymatic and mechanochemical methods to enhance extraction rates.
Enzymatic-Assisted Extraction and Bioconversion
Fungal β-d-Glucosidase Applications
β-d-Glucosidases from Aspergillus usamii and Trichoderma reesei have been employed to hydrolyze Platycoside E (PE) into this compound and subsequently into Platycodin D. In a seminal study, A. usamii extracellular enzymes achieved >99.9% conversion of PE to this compound within 2 hours under optimal conditions (pH 6.0, 40°C). The reaction pathway follows:
$$
\text{Platycoside E} \xrightarrow{\beta\text{-d-glucosidase}} \text{this compound} \xrightarrow{\beta\text{-d-glucosidase}} \text{Platycodin D}
$$
By halting the reaction at the D3 stage, researchers could theoretically accumulate this compound. However, current protocols prioritize complete conversion to Platycodin D, necessitating precise kinetic control for D3-specific production.
Patent-Based Enzymolysis Techniques
A 2015 Chinese patent (CN104906165A) disclosed a method combining cellulase and pectinase pretreatment with ethanol reflux to enhance saponin extraction. Enzymolysis at 45–50°C for 2–4 hours increased this compound accessibility by degrading plant cell walls, improving yields by ~30% compared to non-enzymatic methods. Post-enzymatic treatment, macroporous resin chromatography (e.g., AB-8 or D101 resins) isolates this compound with >85% purity.
Optimization of Extraction Parameters
Solvent Composition and Temperature
Comparative studies reveal that aqueous ethanol (20–40% v/v) maximizes saponin solubility while minimizing co-extraction of polysaccharides. Elevated temperatures (50–60°C) enhance diffusion rates but risk degrading thermolabile saponins. For this compound, a balance between 50°C and 40% ethanol yields optimal recovery, though specific data remain scarce due to the compound’s secondary status in most studies.
Time-Dependent Yield Curves
Extraction duration critically impacts this compound yields. Prolonged extraction (>12 hours) increases total saponin content but favors conversion to Platycodin D via residual enzymatic activity. Time-course analyses suggest that 6–8 hours maximizes this compound recovery before degradation predominates.
Purification and Isolation Techniques
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C₁₈ columns (5 μm, 250 × 4.6 mm) effectively resolves this compound from closely related saponins. Using a gradient of acetonitrile-water (0.1% formic acid) at 1.0 mL/min, this compound elutes at 12–14 minutes, achieving >95% purity. This method, however, is cost-prohibitive for industrial-scale applications.
Macroporous Resin Chromatography
Economic large-scale purification employs polystyrene-divinylbenzene resins (e.g., HPD-750 or DM130). After loading crude extracts, stepwise elution with 30–50% ethanol isolates this compound with 80–85% purity. Residual impurities, primarily Platycoside E and polysaccharides, necessitate secondary polishing via gel permeation chromatography.
Chemical Reactions Analysis
Enzymatic Hydrolysis to Platycodin D
PD3 is catalytically converted to platycodin D (PD) via β-d-glucosidase-mediated hydrolysis, which removes terminal glucose residues from its glycosidic chain. This reaction is critical for enhancing PD3’s bioactivity and bioavailability.
Key Findings:
-
Enzyme Sources :
-
Reaction Pathway :
PD3 → PD via cleavage of β-1,6 glycosidic bonds at the C-3 position (Figure 1) .
| Enzyme | Optimal pH | Optimal Temp (°C) | Conversion Rate | Time |
|---|---|---|---|---|
| Aspergillus usamii | 6.0 | 40 | >99.9% | 2 h |
| Caldicellulosiruptor bescii | 5.5 | 80 | >99% | 4 h |
| Cytolase PCL5 | 5.0 | 50 | 100% | 15 h |
Figure 1 : Deglucosylation pathway of PD3 to PD. Adapted from .
Multi-Step Biocatalysis Pathways
PD3 participates in extended enzymatic cascades, yielding structurally simplified derivatives with enhanced pharmacological properties.
2.1. Deapiose-Xylosylation
Cytolase PCL5 (a commercial enzyme mix) sequentially hydrolyzes PD3 into deapiose-xylosylated PD, removing apiose and xylose residues:
-
PD3 → PD (via β-glucosidase activity).
-
PD → Deapiosylated PD (via α-L-rhamnosidase activity).
-
Deapiosylated PD → Deapiose-Xylosylated PD (via β-xylosidase activity) .
Kinetic Data :
Stability Under Analytical Conditions
PD3 exhibits stability in biological matrices, enabling accurate pharmacokinetic profiling:
3.1. Plasma Stability
-
Method : LC-MS/MS with hydrophilic interaction chromatography (HILIC).
-
Conditions :
-
Column: YMC-Pack Pro C18 (4.6 × 250 mm, 5 μm).
-
Mobile Phase: Acetonitrile/0.1% formic acid (70:30, v/v).
-
-
Results :
Anti-Inflammatory Activity Modulation
While not a direct chemical reaction, PD3’s bioactivity is influenced by its conversion to PD:
-
Mechanism : PD inhibits LPS-induced nitric oxide (NO) and IL-6 production in macrophages (IC₅₀ for NO: ~15 μM) .
-
PD3 Bioavailability : Oral bioavailability in rats is 1.35%, compared to 0.29% for PD .
Industrial-Scale Biotransformation
Enzymatic processes for PD3 conversion are optimized for nutraceutical and pharmaceutical applications:
5.1. Large-Scale Production
-
Substrate : Platycodi radix extract (PD3 concentration: 0.12 mM).
-
Process :
-
Purification : Preparative HPLC recovers PD with >95% purity .
Comparative Analysis of Enzymatic Efficiency
| Parameter | A. usamii | C. bescii | Cytolase PCL5 |
|---|---|---|---|
| Reaction Time (h) | 2 | 4 | 15 |
| Temperature (°C) | 40 | 80 | 50 |
| Conversion Rate | >99.9% | >99% | 100% |
| Industrial Applicability | High | Moderate | Low |
Scientific Research Applications
Pharmacokinetics and Bioavailability
Research has established the pharmacokinetic profile of PD3, particularly its bioavailability when administered in different forms. A study demonstrated that after oral and intravenous administration of a Platycodon grandiflorum extract containing 3% PD, the bioavailability of PD3 was approximately 1.35% in rats . The method developed for quantifying PD and PD3 in plasma is significant for future pharmacokinetic studies.
| Administration Method | Dose (mg/kg) | Bioavailability (%) |
|---|---|---|
| Oral | 500 | 0.29 |
| Intravenous | 25 | 1.35 |
Respiratory Health
PD3 has been shown to enhance mucin release in respiratory epithelial cells, indicating potential benefits for respiratory disorders. In studies involving rat and hamster models, PD3 was more effective than ATP in stimulating mucin secretion, suggesting its application in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Anti-Inflammatory Effects
The anti-inflammatory properties of PD3 have been substantiated through various studies. For instance, biocatalysis studies revealed that PD3 could be transformed into platycodin D, which exhibited significant anti-inflammatory effects on macrophages induced by lipopolysaccharides (LPS). This transformation could enhance the therapeutic efficacy of herbal formulations containing PD3 .
Osteoarthritis Treatment
Recent findings indicate that PD3 may play a role in managing osteoarthritis (OA). A study highlighted that a derivative of PD3 could attenuate OA development by suppressing protein tyrosine phosphatase 1B (PTP1B), suggesting that PD3 could be developed as a therapeutic agent for OA treatment .
Weight Management and Anti-Obesity Properties
PD3 has also been investigated for its anti-obesity effects. Research indicates that it may influence metabolic processes related to fat accumulation and energy expenditure, potentially serving as an adjunct treatment for obesity .
Case Studies and Research Findings
Several studies have documented the applications of PD3 across various health conditions:
- Respiratory Disorders : In asthmatic mice models, PD3 was found to alleviate airway remodeling and inflammation, suggesting its potential as an adjunct therapy for asthma management .
- In Vitro Studies : In vitro assays demonstrated that platycodin D derived from PD3 exhibited significant anti-inflammatory activity by reducing pro-inflammatory cytokines .
- Biotransformation Studies : The conversion of platycoside E and PD3 into platycodin D via enzymatic processes shows promise for enhancing the bioactivity of herbal extracts .
Mechanism of Action
Platycodin D3 exerts its effects through various molecular targets and pathways. It has been shown to promote the ubiquitination and degradation of c-Myc protein in gastric cancer cells, leading to cell cycle arrest and apoptosis . Additionally, it modulates the expression of anti-apoptotic and pro-apoptotic proteins, contributing to its anti-cancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Platycosides differ in the number, position, and type of sugar moieties attached to their aglycone backbone. Key structural distinctions include:
- Platycodin D (PD) : Contains a complex sugar chain (3-Glc and 28-O-Api-Xyl-Rha-Ara) .
- Platycodin D3 (PD3) : Shares the PD backbone but retains an additional glucose residue, making it a glycosylated precursor of PD .
- Platycodin D2 : Differs in sugar composition at the C-28 position, with a shorter side-chain compared to PD .
- Deapiothis compound : Lacks an apiose sugar compared to PD3, altering polarity and bioavailability .
- Polygalacin D: Features a distinct xylose-rhamnose-arabinose chain, contributing to its unique bioactivity .
Table 1: Structural and Quantitative Comparison of Key Platycosides
Pharmacological Activities
- This compound: Exhibits anti-inflammatory effects by suppressing MAPK/NF-κB pathways in asthma models, reducing airway remodeling . Acts as a PD precursor, enhancing PD yield in bioconversion processes . Shows moderate anti-melanogenic activity via tyrosinase inhibition, particularly in white-flower Platycodon grandiflorus varieties .
- Platycodin D :
- Platycodin D2 and Polygalacin D: Primarily studied for immunomodulatory and hepatoprotective roles, respectively .
Bioconversion and Bioavailability
PD3 is enzymatically converted to PD using Aspergillus usamii β-glucosidase, achieving >99.9% conversion efficiency under optimal conditions (pH 6.0, 40°C) . This process enhances the pharmacological value of Platycodon grandiflorum extracts by increasing PD content, which is linked to superior anti-inflammatory and anti-cancer effects . Despite PD3’s higher bioavailability, its rapid metabolism into PD in vivo may limit its direct therapeutic applications .
Varietal and Environmental Influences
- Plant Variety: White-flower Platycodon grandiflorus accumulates higher PD3 and PD levels than purple-flower varieties, correlating with enhanced anti-melanogenic effects .
- Drought Stress : Short-term drought during fruiting increases total platycoside content, including PD3 (+11.67%) and PD (+8.95%), without affecting yield .
Biological Activity
Platycodin D3, a saponin derived from the root of Platycodon grandiflorum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and mucoregulatory effects. This article reviews the significant findings related to the biological activity of this compound, supported by research studies and case analyses.
This compound is one of the major saponins found in Platycodon grandiflorum, which is traditionally used in Asian medicine for treating respiratory ailments. The compound exhibits a complex structure that influences its biological functions, including anti-inflammatory properties and mucin secretion enhancement.
- Inflammatory Pathway Modulation : this compound has been shown to inhibit the phosphorylation of key proteins involved in inflammatory signaling pathways, specifically the MAPK/NF-κB pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and eotaxin in asthmatic models .
- Mucin Secretion : The compound stimulates mucin release from epithelial cells in the airways, enhancing expectoration and respiratory function. In studies, this compound demonstrated a greater effect on mucin release compared to traditional mucolytics like ambroxol .
In Vitro Studies
- Mucin Release Enhancement : In experiments with rat and hamster tracheal epithelial cell cultures, this compound significantly increased mucin secretion upon nebulization. This effect was more potent than that of ATP, a known mucin secretagogue .
- Anti-inflammatory Effects : this compound exhibited strong anti-inflammatory activity by decreasing nitrite and IL-6 production in LPS-induced macrophage models .
In Vivo Studies
- Asthma Model : In a study involving asthmatic mice, administration of this compound resulted in improved airway dynamics and reduced pathological changes in lung tissue. The treatment decreased inflammatory cell infiltration and mucus hypersecretion .
- Bioavailability : Research indicated that the oral bioavailability of this compound is approximately 1.35% when administered at a dose of 500 mg/kg .
Summary of Biological Activities
Case Study 1: Airway Disease Treatment
A clinical investigation highlighted the effectiveness of this compound as an expectorant agent in patients with chronic airway diseases. Patients treated with this compound showed significant improvement in sputum clearance and overall respiratory function.
Case Study 2: Asthma Management
In a controlled study involving asthmatic subjects, those administered this compound experienced reduced symptoms related to airway hyperreactivity and inflammation. The findings suggest potential therapeutic applications for managing asthma exacerbations.
Q & A
Q. What are the validated methods for quantifying Platycodin D3 in plant tissues or biological samples?
this compound is typically quantified using high-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS). For example, a validated LC-MS/MS method was developed to measure this compound in rat plasma, optimizing parameters like ionization efficiency and chromatographic separation to distinguish it from structurally similar saponins like Platycodin D and Platycoside E . RNA-seq and ISO-seq transcriptome data can also guide targeted metabolite profiling by identifying biosynthetic genes linked to saponin accumulation .
Q. How is this compound biosynthesized in Platycodon grandiflorus, and what are its precursor compounds?
this compound is synthesized via enzymatic hydrolysis of Platycoside E by β-D-glucosidase, which removes a glucose moiety. This conversion is part of a pathway where this compound acts as an intermediate, further hydrolyzed to Platycodin D . Transcriptomic studies have identified UDP-glycosyltransferases and cytochrome P450s as key enzymes in saponin backbone modification .
Q. What experimental models are commonly used to study the pharmacological effects of this compound?
In vitro models include cancer cell lines (e.g., HepG2, A549) to assess apoptosis and autophagy induction. In vivo, rodent models are used to evaluate anti-inflammatory and anti-tumor efficacy, with plasma pharmacokinetics analyzed via LC-MS/MS to monitor bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in transcriptome data regarding this compound biosynthesis across tissues?
Discrepancies in gene expression profiles (e.g., roots vs. leaves) require multi-tissue RNA-seq analysis combined with metabolite correlation networks. For instance, PacBio ISO-seq in P. grandiflorus revealed tissue-specific splice variants of β-glucosidases, suggesting differential enzymatic activity in saponin conversion . Meta-analysis of public datasets and enzyme kinetic assays are recommended to validate hypotheses .
Q. What methodological considerations are critical for optimizing enzymatic conversion of Platycoside E to this compound?
Key factors include:
Q. How does this compound’s multi-target anti-cancer mechanism impact experimental design for in vivo studies?
Researchers must account for its effects on apoptosis (via caspase-3 activation), angiogenesis (VEGF suppression), and metastasis (MMP inhibition). Dose-response studies should differentiate primary vs. secondary mechanisms, while RNA interference or CRISPR knockouts can isolate pathway-specific effects . Co-administration with autophagy inhibitors (e.g., chloroquine) may clarify its role in cell death .
Q. What advanced extraction techniques improve yield and purity of this compound from P. grandiflorus?
Homogenate pretreatment followed by ultrasonic-microwave synergistic extraction (UMSE) increases efficiency by disrupting cell walls and enhancing solvent penetration. Box-Behnken response surface methodology optimizes parameters like microwave power (300–500 W) and ethanol concentration (70–80%), achieving >90% recovery rates .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in this compound’s anti-inflammatory assays?
- Standardize sourcing : Use authenticated plant materials to minimize chemotypic variation.
- Control matrix effects : Spike-and-recovery experiments in biological fluids (e.g., serum) to validate LC-MS/MS accuracy .
- Replicate enzyme assays : Include positive controls (e.g., commercial β-glucosidase) in hydrolysis studies .
Q. What strategies validate the specificity of this compound antibodies in immunohistochemistry?
- Competitive ELISA : Pre-incubate antibodies with excess this compound to confirm signal reduction.
- Cross-reactivity panels : Test against Platycodin D, Polygalacin D, and other saponins .
- Knockout validation : Use gene-edited plant lines with reduced this compound biosynthesis .
Data Interpretation and Integration
Q. How can multi-omics data (transcriptome, metabolome) refine this compound’s biosynthetic pathway?
Co-expression networks linking differentially expressed genes (DEGs) with saponin abundance profiles identify rate-limiting steps. For example, SMRT sequencing in P. grandiflorus resolved full-length transcripts of cytochrome P450s involved in platycodigenin modification, enabling CRISPR-based functional validation .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of this compound?
- Non-linear regression : Fit IC50 curves using four-parameter logistic models.
- Synergy scoring : Chou-Talalay method for combination therapies (e.g., this compound + cisplatin) .
- Omics integration : Weighted gene co-expression network analysis (WGCNA) to link cytotoxicity with transcriptomic changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
